N-Ethyl Substitution and Lipophilicity Increase
The target compound bears an N-ethyl substituent on the thioamide nitrogen, whereas the closest primary thioamide analog—(R)-tert-butyl (1-amino-1-thioxopropan-2-yl)carbamate (CAS 268553-44-2)—has a primary –C(=S)NH₂ terminus . The addition of two methylene units contributes an estimated ΔLogP of +1.0 to +1.2, based on the Hansch π constant for aliphatic –CH₂– (~0.5 per methylene) [1]. This lipophilicity increment is expected to enhance membrane permeability while modestly reducing aqueous solubility, a trade-off relevant for cell-based assay design and pharmacokinetic optimization. The primary thioamide analog, lacking the N-ethyl group, offers one additional H-bond donor (N–H) and a lower molecular weight (204.29 vs. 232.35 g/mol), which may be advantageous for solubility-driven applications but disadvantageous for hydrophobic target engagement .
| Evidence Dimension | Lipophilicity (estimated LogP difference from N-ethyl vs. primary thioamide) |
|---|---|
| Target Compound Data | Estimated LogP ~1.5–2.0 (C₁₀H₂₀N₂O₂S, MW 232.35, N-ethyl substituent) [1] |
| Comparator Or Baseline | (R)-tert-butyl (1-amino-1-thioxopropan-2-yl)carbamate (CAS 268553-44-2): Estimated LogP ~0.5–1.0 (C₈H₁₆N₂O₂S, MW 204.29, primary thioamide) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.2 (estimated from Hansch π constants) [1] |
| Conditions | In silico estimation based on fragment-based LogP contribution (Hansch approach); experimental LogP not reported for either compound. |
Why This Matters
The N-ethyl group provides a quantifiable lipophilicity handle that can be exploited to tune cellular permeability without changing the core Boc-D-alanine scaffold, enabling rank-ordering of analogs for cell-based vs. biochemical screening cascades.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (π(CH₂) ≈ 0.5 per methylene unit). View Source
